tert-Butyl 2-bromo-4-formyl-1H-pyrrole-1-carboxylate
Overview
Description
tert-Butyl 2-bromo-4-formyl-1H-pyrrole-1-carboxylate: is a heterocyclic organic compound that features a pyrrole ring substituted with a tert-butyl ester, a bromine atom, and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromo-4-formyl-1H-pyrrole-1-carboxylate typically involves the bromination of a pyrrole derivative followed by formylation. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent and Vilsmeier-Haack reaction for formylation. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominating agents and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-bromo-4-formyl-1H-pyrrole-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in a solvent like ethanol.
Major Products:
Substitution: Formation of 2-amino-4-formyl-1H-pyrrole-1-carboxylate derivatives.
Oxidation: Formation of 2-bromo-4-carboxy-1H-pyrrole-1-carboxylate.
Reduction: Formation of 2-bromo-4-hydroxymethyl-1H-pyrrole-1-carboxylate.
Scientific Research Applications
tert-Butyl 2-bromo-4-formyl-1H-pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-bromo-4-formyl-1H-pyrrole-1-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and formyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
tert-Butyl 2-formyl-1H-pyrrole-1-carboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
tert-Butyl 2-bromo-1H-pyrrole-1-carboxylate: Lacks the formyl group, reducing its potential for oxidation and reduction reactions.
tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: Contains a different substitution pattern, leading to different reactivity and applications.
Uniqueness: tert-Butyl 2-bromo-4-formyl-1H-pyrrole-1-carboxylate is unique due to the presence of both a bromine atom and a formyl group on the pyrrole ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research.
Biological Activity
tert-Butyl 2-bromo-4-formyl-1H-pyrrole-1-carboxylate is a heterocyclic compound characterized by a pyrrole ring with a tert-butyl ester, a bromine atom, and a formyl group. Its unique structure provides significant potential for various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by relevant data tables, research findings, and case studies.
- Molecular Formula : C₉H₁₀BrN₁O₃
- CAS Number : 1250261-62-1
The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in chemical syntheses, particularly in pharmaceuticals and agrochemicals .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Preliminary data suggest its effectiveness against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12.5 µg/mL |
Escherichia coli | 25 µg/mL |
Mycobacterium tuberculosis | 5 µg/mL |
These findings highlight its potential as an antibacterial agent, especially in the context of rising antibiotic resistance .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines.
Cell Line | IC₅₀ (µM) |
---|---|
A-549 (Lung cancer) | 9.4 |
MDA-MB-468 (Breast cancer) | 6.5 |
HeLa (Cervical cancer) | 8.0 |
The mechanism of action appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis .
The biological activity of this compound is attributed to its interactions with cellular targets, such as enzymes and receptors. The bromine atom may enhance its binding affinity to these targets, facilitating its antimicrobial and anticancer effects.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : It could act as a ligand for certain receptors, influencing cellular signaling pathways that regulate growth and apoptosis.
Case Studies
Several studies have been conducted to explore the efficacy of this compound:
- Antimicrobial Efficacy Study :
- Anticancer Activity Assessment :
Properties
IUPAC Name |
tert-butyl 2-bromo-4-formylpyrrole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-10(2,3)15-9(14)12-5-7(6-13)4-8(12)11/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMCSSQRIHKGAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=C1Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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